Butoconazole nitrate is a potent antifungal agent belonging to the imidazole class of compounds. [, ] It is a synthetic derivative of imidazole, specifically designed for its antifungal properties. [, ] Butoconazole nitrate is often employed in scientific research as a model compound for studying antifungal mechanisms, drug delivery systems, and analytical techniques. [, , , ]
Butoconazole nitrate is derived from butoconazole, which is synthesized through various chemical processes. The compound is classified as an imidazole derivative, notable for its fungicidal properties against Candida albicans and other fungal pathogens. Its chemical name is (±)-1-[4-(p-chlorophenyl)-2-[(2,6-dichlorophenyl) thio]butyl] imidazole mononitrate, and it has a molecular formula of CHClNOS, with a molecular weight of 474.79 g/mol .
The synthesis of butoconazole nitrate involves several key steps:
The synthesis can be optimized for industrial production by adjusting reaction conditions and parameters to enhance yield and purity .
Butoconazole nitrate features a complex molecular structure that includes:
The structural configuration contributes to its antifungal activity by disrupting fungal cell membrane integrity. The melting point of butoconazole nitrate is approximately 159°C, indicating its thermal stability .
Butoconazole nitrate participates in several chemical reactions:
The mechanism by which butoconazole nitrate exerts its antifungal effects involves:
After vaginal administration, approximately 1.7% of the dose is absorbed systemically, with peak plasma levels reached within 12 to 24 hours .
Butoconazole nitrate exhibits several notable physical and chemical properties:
Butoconazole nitrate has several significant applications:
The development of azole antifungals emerged from systematic modifications of the imidazole nucleus, with key milestones shaping modern antifungal therapy:
Table 1: Key Milestones in Imidazole Antifungal Development
Time Period | Compound | Therapeutic Advancement | Reference |
---|---|---|---|
1969 | Miconazole | First broad-spectrum topical imidazole | [1][6] |
1978-1981 | Ketoconazole | First oral systemic azole; expanded indication scope | [1][6] |
1980-1983 | Butoconazole | Vaginal-optimized derivative with nitrate counterion | [1][7] |
1985 | Butoconazole nitrate | Clinically validated superior vaginal efficacy vs miconazole | [7] |
Butoconazole’s molecular design reflects targeted optimization of the imidazole scaffold:
Table 2: Structural Comparison of Representative Imidazole Antifungals
Compound | Core Structure | Key Side Chains | Targeted Application |
---|---|---|---|
Clotrimazole | Imidazole | Triphenylmethyl | Broad topical |
Miconazole | Imidazole | 2,4-Dichlorophenethyl ether | Broad topical/systemic |
Butoconazole | Imidazole | 4-(4-Chlorophenyl)butyl + 2,6-dichlorophenylthio | Vaginal-specific |
Butoconazole belongs to the lanosterol 14α-demethylase (CYP51) inhibitor class, exerting fungistatic effects through precise molecular interactions:
Table 3: CYP51 Binding Parameters of Selected Azole Antifungals
Antifungal | Binding Kd (μM) | Spectral Dissociation Constant | CO Displacement Rate |
---|---|---|---|
Fluconazole | 47.0 | Low | Moderate |
Ketoconazole | 10–26 | High | Slow |
Itraconazole | 10–26 | High | None (irreversible) |
Butoconazole | 10–26 | High | Moderate-Slow |
Data derived from spectrophotometric analyses of Candida albicans CYP51 interactions [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7